1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the protection of amines. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and other organic reactions due to its stability under basic conditions and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of cyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)cyclopentanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: Contains a cyclohexane ring, offering different steric and electronic properties.
Uniqueness: 1-(Tert-butoxycarbonyl)cyclopentanecarboxylic acid is unique due to its specific ring size and the stability of the Boc group under various reaction conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLAQSOEXCAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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